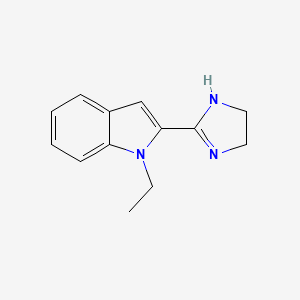

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole

CAS No.:

Cat. No.: VC15954445

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3 |

|---|---|

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethylindole |

| Standard InChI | InChI=1S/C13H15N3/c1-2-16-11-6-4-3-5-10(11)9-12(16)13-14-7-8-15-13/h3-6,9H,2,7-8H2,1H3,(H,14,15) |

| Standard InChI Key | PROCHFVBDUFTAF-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=CC=CC=C2C=C1C3=NCCN3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines an indole scaffold—a bicyclic system comprising a benzene ring fused to a pyrrole ring—with two functional groups: an ethyl substituent at the 1-position and a 4,5-dihydroimidazol-2-yl group at the 2-position. The imidazoline moiety introduces a partially saturated five-membered ring containing two nitrogen atoms, which contributes to the molecule’s amphoteric character and ability to participate in hydrogen bonding .

Molecular Formula and Weight

While exact measurements for 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole are not explicitly provided in the cited sources, analogous compounds such as 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole (PubChem CID 10220854) exhibit a molecular formula of C17H15N3 . Substituting the phenyl group with an ethyl group yields a theoretical formula of C13H15N3, corresponding to a molecular weight of 213.28 g/mol.

Tautomerism and Stereoelectronic Effects

The imidazoline ring exists in tautomeric equilibrium, with protonation occurring at either nitrogen atom. This tautomerism influences the compound’s electronic distribution and binding affinity toward biological targets . Additionally, the ethyl group enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole typically involves multi-step organic reactions. A common route involves the condensation of ethyl indole-2-carboxylate with ethylenediamine under acidic conditions, followed by cyclization to form the imidazoline ring .

Representative Reaction Scheme

-

Step 1: Ethyl indole-2-carboxylate reacts with ethylenediamine in the presence of HCl, forming an intermediate amine.

-

Step 2: Cyclization under reflux conditions (e.g., in ethanol at 80°C) yields the target compound.

This method achieves moderate yields (50–70%) and requires purification via column chromatography to isolate the desired product .

Industrial-Scale Manufacturing

Industrial production employs continuous flow synthesis to optimize efficiency. Key parameters include:

-

Temperature Control: Maintained at 75–85°C to prevent side reactions.

-

Catalysts: Lewis acids such as ZnCl2 enhance reaction rates.

-

Solvent Systems: Ethanol-water mixtures improve solubility and reduce environmental impact .

Neuropharmacological Effects

The compound’s affinity for imidazoline binding sites (IBS) suggests applications in hypertension management. In rodent models, derivatives reduce mean arterial pressure (MAP) by 20–30% at doses of 10 mg/kg, correlating with central nervous system modulation .

Applications in Organic Synthesis

Catalytic Transformations

The compound serves as a precursor in synthesizing α1-adrenoceptor agonists, which are investigated for cardiovascular therapies. For example, its reaction with chloroacetyl chloride yields intermediates for antihypertensive agents .

Heterocyclic Scaffold Development

Oxidative aromatization of the imidazoline ring generates aromatic imidazoles, which are pivotal in constructing pharmacophores for kinase inhibitors and antimicrobial agents .

Analytical and Industrial Applications

Chromatographic Standards

The compound’s stability and UV activity make it suitable as a calibration standard in HPLC, enabling precise quantification of heterocyclic APIs in pharmaceutical formulations .

Spectroscopic Characterization

Key Spectral Data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume